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Compound of Interest

Compound Name: Disperse blue 366

Cat. No.: B12361970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

monoazo dye, Disperse Blue 366 (C.I. Disperse Blue 366). Due to the limited availability of

directly published experimental spectra for this specific compound, this document combines

known factual information with theoretically derived estimations based on the analysis of its

constituent chemical moieties and analogous compounds. This guide is intended to support

research and development activities by providing a robust, albeit partially predictive,

spectroscopic profile.

Introduction to Disperse Blue 366
Disperse Blue 366 is a synthetic organic dye primarily utilized in the textile industry for dyeing

polyester and other synthetic fibers.[1] Its chemical structure, belonging to the single azo class,

imparts a characteristic blue color and determines its physicochemical properties, including its

spectroscopic signature.[2][3] The dye is synthesized through the diazotization of 2,6-dibromo-

4-nitroaniline, followed by coupling with N,N-diethyl-3-methylbenzenamine and a subsequent

cyanation step.[2]

Chemical Structure:

While a definitive 2D structure is not readily available in the search results, based on its

synthesis pathway, the core structure consists of a substituted azobenzene backbone.
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Spectroscopic Data
The following tables summarize the estimated and expected spectroscopic data for Disperse
Blue 366. It is crucial to note that these values are based on the analysis of similar azo dye

structures and the known functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an azo dye is characterized by strong absorption bands in the visible

region, which are responsible for its color. The position and intensity of these bands are

sensitive to the solvent polarity.

Table 1: Estimated UV-Vis Spectroscopic Data for Disperse Blue 366

Parameter Estimated Value Solvent(s)

λmax (nm) 550 - 600 nm
Dichloromethane, Acetone,

Methanol

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For

Disperse Blue 366, key characteristic peaks are expected from the aromatic rings, the azo

group, the nitro group, the cyano group, and the alkyl groups of the diethylamino substituent.

Table 2: Estimated Fourier-Transform Infrared (FTIR) Spectroscopic Data for Disperse Blue
366
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Wavenumber (cm⁻¹) Assignment

~3100 - 3000 Aromatic C-H stretch

~2970 - 2850 Aliphatic C-H stretch (from ethyl groups)

~2230 - 2210 C≡N stretch (Cyano group)

~1600 - 1580 Aromatic C=C stretch

~1530 - 1500 Asymmetric NO₂ stretch

~1450 - 1400 N=N stretch (Azo group)

~1350 - 1330 Symmetric NO₂ stretch

~830 - 810
C-H out-of-plane bending for a 1,2,4-

trisubstituted benzene ring

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. The estimated chemical shifts for Disperse Blue 366 are based on the analysis of

its precursors and similar substituted aromatic compounds.

Table 3: Estimated ¹H NMR Spectroscopic Data for Disperse Blue 366 (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 s 2H

Protons on the

dibromo-nitro-phenyl

ring

~7.0 - 7.5 m 3H
Protons on the diethyl-

methyl-phenyl ring

~3.4 - 3.6 q 4H -CH₂- of ethyl groups

~2.3 - 2.5 s 3H

-CH₃ of the methyl

group on the phenyl

ring

~1.2 - 1.4 t 6H -CH₃ of ethyl groups

Table 4: Estimated ¹³C NMR Spectroscopic Data for Disperse Blue 366 (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~150 - 155 Aromatic C attached to the azo group

~145 - 150 Aromatic C attached to the nitro group

~140 - 145 Aromatic C attached to the diethylamino group

~130 - 140 Aromatic C-H

~120 - 130 Aromatic C-Br

~115 - 120 Aromatic C-H

~110 - 115 C≡N (Cyano group)

~45 - 50 -CH₂- of ethyl groups

~20 - 25 -CH₃ of the methyl group on the phenyl ring

~10 - 15 -CH₃ of ethyl groups
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like Disperse Blue 366.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of Disperse Blue 366 is prepared in a suitable UV-

transparent solvent (e.g., methanol, ethanol, or dichloromethane) to an absorbance value

within the linear range of the spectrophotometer (typically below 1.5).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The

solvent is used as a blank for baseline correction. The wavelength of maximum absorbance

(λmax) is determined.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the powdered dye is placed directly on the ATR

crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample

with dry potassium bromide and pressing it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum is collected and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of Disperse Blue 366 is dissolved in about 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-

decoupled sequence is typically used to simplify the spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of

Disperse Blue 366.
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General workflow for the spectroscopic analysis of Disperse Blue 366.
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Logical relationship between synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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